
Nonanoyl-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanoyl-D-glucopyranoside is a non-ionic surfactant known for its ability to solubilize and purify membrane proteins. It is a carbohydrate-based surfactant, specifically a glucoside, which means it is derived from glucose. This compound is widely used in biochemical and biophysical research due to its mild nature and effectiveness in membrane protein crystallization trials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonanoyl-D-glucopyranoside can be synthesized through enzymatic or chemical methods. One common synthetic route involves the reaction of glucose with nonanoic acid in the presence of an acid catalyst. The reaction typically occurs under mild conditions, such as room temperature, to prevent the degradation of glucose .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymatic synthesis is preferred due to its regio- and stereo-selectivity, which ensures high purity and yield. The process involves the use of engineered β-glucosidase in organic solvents or ionic liquids, which enhances the reaction efficiency and product yield .
Analyse Chemischer Reaktionen
Types of Reactions
Nonanoyl-D-glucopyranoside primarily undergoes hydrolysis and glycosylation reactions. Hydrolysis involves the cleavage of the glycosidic bond, resulting in the formation of glucose and nonanoic acid. Glycosylation, on the other hand, involves the formation of glycosidic bonds, which is essential in the synthesis of various glycosides .
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base.
Glycosylation: Requires an alcohol and an acid catalyst, such as sulfuric acid, under mild conditions.
Major Products
The major products of these reactions include glucose and nonanoic acid from hydrolysis, and various glycosides from glycosylation reactions .
Wissenschaftliche Forschungsanwendungen
Nonanoyl-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis and purification of organic compounds.
Biology: Facilitates the solubilization and purification of membrane proteins, making it essential in structural biology studies.
Industry: Used in the formulation of cleaning products, cosmetics, and food additives due to its non-toxic and biodegradable nature
Wirkmechanismus
Nonanoyl-D-glucopyranoside exerts its effects primarily through its surfactant properties. It reduces the surface tension between molecules, allowing for the solubilization of hydrophobic compounds. This property is particularly useful in the solubilization and stabilization of membrane proteins, which are otherwise difficult to study in their native state .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octyl-D-glucopyranoside
- Decyl-D-glucopyranoside
- Dodecyl-D-maltoside
Uniqueness
Compared to other similar compounds, Nonanoyl-D-glucopyranoside offers a balance between hydrophobicity and hydrophilicity, making it particularly effective in solubilizing membrane proteins without denaturing them. Its unique structure allows for better interaction with both hydrophobic and hydrophilic regions of proteins, enhancing its effectiveness in biochemical applications .
Eigenschaften
Molekularformel |
C15H28O7 |
|---|---|
Molekulargewicht |
320.38 g/mol |
IUPAC-Name |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] nonanoate |
InChI |
InChI=1S/C15H28O7/c1-2-3-4-5-6-7-8-11(17)22-15-14(20)13(19)12(18)10(9-16)21-15/h10,12-16,18-20H,2-9H2,1H3/t10-,12-,13+,14-,15?/m1/s1 |
InChI-Schlüssel |
GSOZZXPQZYMXIL-GSZWNOCJSA-N |
Isomerische SMILES |
CCCCCCCCC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
CCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


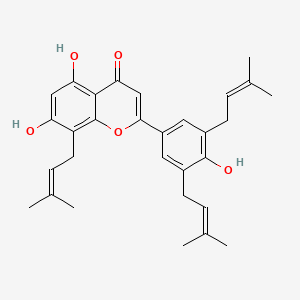

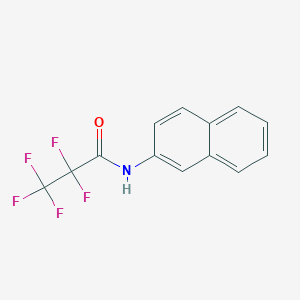
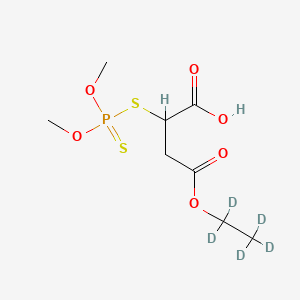
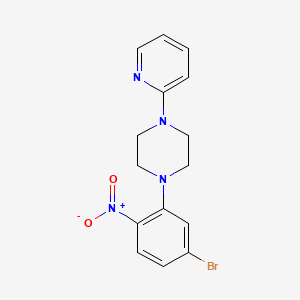
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13431669.png)
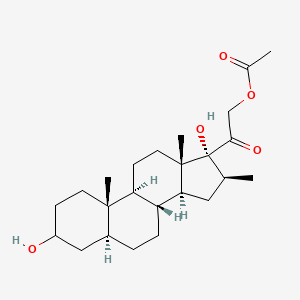
![(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B13431675.png)
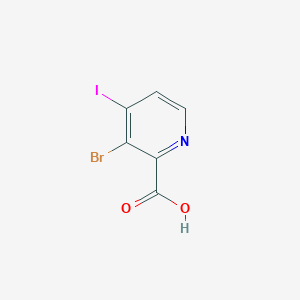
![[(3S,6R)-6-[(2R,5R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13431680.png)
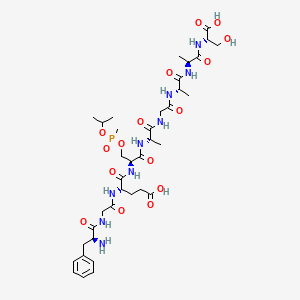
![(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)


